1,4-Anhydro-D-glucitol

Description

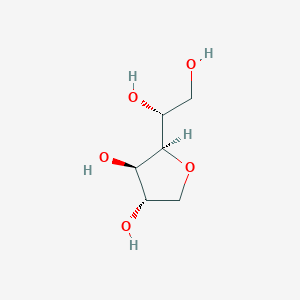

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYAEWCLZODPBN-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893390, DTXSID50893383 | |

| Record name | 1,4-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27299-12-3, 12441-09-7, 100402-56-0, 28218-56-6 | |

| Record name | 1,4-Sorbitan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27299-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbitan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012441097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Sorbitan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027299123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Glucose, ether with 1,4-anhydro-d-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100402560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorbitan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-anhydro-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose, ether with 1,4-anhydro-d-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-SORBITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0YTZ4E6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,4-Anhydro-D-glucitol

This guide provides a comprehensive technical overview of 1,4-Anhydro-D-glucitol (CAS No. 27299-12-3), a versatile and valuable chiral building block derived from D-sorbitol. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis, and analytical methodologies associated with this compound, offering field-proven insights to facilitate its effective application in complex organic synthesis.

Introduction and Strategic Importance

This compound, also known as 1,4-sorbitan, is a cyclic polyol formed through the intramolecular dehydration of D-sorbitol.[1] Its structure, featuring a tetrahydrofuran ring and multiple stereocenters inherited from its parent sugar alcohol, makes it a strategically important chiral synthon. The defined stereochemistry and the presence of multiple hydroxyl groups with varying reactivity allow for its use as a scaffold in the synthesis of complex molecules, most notably as an intermediate in the preparation of prostaglandins and their analogues.[2][3] This guide will elucidate the fundamental chemical characteristics that underpin its utility in modern synthetic chemistry.

Molecular Structure and Physicochemical Profile

The foundational element of this compound's utility is its rigid, chiral structure. The molecule consists of a five-membered tetrahydrofuran ring with a dihydroxyethyl side chain at the C2 position. This arrangement presents four hydroxyl groups available for chemical modification.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 27299-12-3 | [1][4][5] |

| Molecular Formula | C₆H₁₂O₅ | [1][4][6] |

| Molecular Weight | 164.16 g/mol | [1][6][7] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 112-113 °C | [1][4][5] |

| Boiling Point | 442.5 °C at 760 mmHg | [1][4] |

| Density | 1.573 g/cm³ | [1][4] |

| pKa | 13.69 ± 0.60 (Predicted) | [1] |

| Storage Temperature | 2-8°C, Refrigerator | [1][7] |

Synthesis Pathway: From D-Sorbitol to a Chiral Scaffold

The principal method for synthesizing this compound is the controlled, acid-catalyzed intramolecular dehydration of D-sorbitol. This cyclization reaction is a critical process that must be carefully managed to maximize the yield of the desired 1,4-anhydro product and minimize the formation of the thermodynamically more stable 1,4:3,6-dianhydro-D-glucitol (isosorbide).

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is paramount. Mineral acids or solid acid catalysts are typically employed. The mechanism involves the protonation of a hydroxyl group (typically at C1 or C6), followed by the nucleophilic attack of the C4 hydroxyl group to form the stable five-membered tetrahydrofuran ring.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Derivatization Strategies

The synthetic value of this compound lies in the differential reactivity of its four hydroxyl groups. As a general principle in polyol chemistry, primary alcohols are more reactive than secondary alcohols due to reduced steric hindrance. Therefore, the C6 hydroxyl group is the most likely primary site for reactions under kinetically controlled conditions. The remaining secondary hydroxyls at C3, C4, and C5 exhibit nuanced differences in reactivity influenced by the rigid ring structure.

Key Derivatization Reactions:

-

Esterification: The hydroxyl groups readily undergo esterification with acyl halides or anhydrides to form esters. This is a common strategy for protecting the hydroxyl groups or for introducing functional moieties. Selective protection can often be achieved by controlling stoichiometry and reaction conditions.

-

Etherification: Formation of ethers (e.g., benzyl or silyl ethers) is another crucial protection strategy. Reactions with benzyl bromide in the presence of a base like sodium hydride, or with silyl chlorides (e.g., TBDMSCl) and imidazole, are standard procedures.

-

Oxidation: The primary and secondary alcohols can be oxidized to aldehydes, ketones, or carboxylic acids using a variety of modern oxidizing agents (e.g., PCC, Swern oxidation, TEMPO).

-

Tosylation: Reaction with tosyl chloride, typically in pyridine, converts the hydroxyl groups into excellent leaving groups (tosylates), facilitating subsequent nucleophilic substitution reactions. This is a key step for introducing other functionalities.

Caption: Common derivatization pathways for this compound.

Experimental Protocols: A Practical Approach

Trustworthy protocols are self-validating. The following methodologies are representative of standard laboratory practice for the derivatization and analysis of this compound.

Protocol 1: Peracetylation of this compound

This protocol describes a standard procedure for protecting all hydroxyl groups via acetylation, a common first step in a multi-step synthesis.

Objective: To synthesize this compound tetraacetate.

Materials:

-

This compound (1.0 eq)

-

Acetic Anhydride (10 eq)

-

Pyridine (Anhydrous, as solvent)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Methodology:

-

Reaction Setup: Dissolve this compound in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add acetic anhydride dropwise to the stirred solution. Causality Note: The reaction is exothermic; slow addition at 0 °C prevents overheating and potential side reactions. Pyridine acts as both a solvent and a catalyst/acid scavenger.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and dilute with DCM.

-

Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil/solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure tetraacetate derivative.

Protocol 2: HPLC Analysis for Purity Assessment

This protocol provides a general method for determining the purity of this compound.

Objective: To assess the purity of a this compound sample using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Instrumentation & Columns:

-

HPLC system with a Refractive Index (RI) detector.

-

Amine-based column (e.g., TSKgel Amide-80) or a suitable HILIC column.[8] Causality Note: Sugar alcohols are highly polar and lack a strong UV chromophore, making HILIC or normal-phase chromatography with RI detection the method of choice.[8]

Mobile Phase & Conditions:

-

Mobile Phase: Acetonitrile/Water gradient (e.g., 80:20 v/v).[8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35-40 °C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a standard solution of this compound (e.g., 1 mg/mL) in the mobile phase. Dissolve the sample to be analyzed at the same concentration.

Methodology:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector.

-

Standard Injection: Inject the standard solution to determine the retention time of this compound.

-

Sample Injection: Inject the sample solution.

-

Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Analytical Characterization Summary

Full characterization is essential for confirming the identity and purity of this compound and its derivatives.

-

¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. The proton and carbon spectra show distinct signals corresponding to the unique chemical environments of each hydrogen and carbon atom in the molecule. Spectral data is available in public databases.[4][6][9]

-

Infrared (IR) Spectroscopy: Characterized by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, indicative of the O-H stretching of the multiple hydroxyl groups. C-O stretching bands are also prominent in the 1000-1200 cm⁻¹ region.[4]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[9]

Conclusion

This compound is more than a simple sugar derivative; it is a highly functionalized, stereochemically rich building block with significant potential in pharmaceutical and chemical synthesis. Its value is derived from its rigid chiral scaffold and the array of hydroxyl groups that can be selectively manipulated. A thorough understanding of its physicochemical properties, synthesis from renewable resources like sorbitol, and predictable reactivity is crucial for any scientist aiming to leverage this molecule for the construction of complex, high-value chemical entities.

References

- 1. Cas 27299-12-3,this compound | lookchem [lookchem.com]

- 2. This compound | 27299-12-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. 1,4-Sorbitan | C6H12O5 | CID 10953859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 27299-12-3 | MA04203 | Biosynth [biosynth.com]

- 8. Simultaneous determination of glucose, 1,5-anhydro-d-glucitol and related sugar alcohols in serum by high-performance liquid chromatography with benzoic acid derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound(27299-12-3) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to 1,4-Anhydro-D-glucitol (CAS: 27299-12-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Anhydro-D-glucitol, also known as 1,4-sorbitan, is a versatile and valuable molecule in the landscape of pharmaceutical and chemical research. This guide provides a comprehensive technical overview of this compound, delving into its chemical and physical properties, synthesis, analytical characterization, and its burgeoning applications in drug development and scientific research. With its unique structural features, this compound serves as a critical intermediate and a building block for a diverse range of complex organic molecules. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this compound.

Introduction: The Significance of this compound

This compound (CAS number 27299-12-3) is a cyclic sugar alcohol derived from D-glucitol.[1] Its structure, featuring a furanose ring, imparts distinct chemical properties that make it a valuable intermediate in various synthetic pathways. Historically, its primary significance has been as a key building block in the synthesis of prostaglandins, a class of physiologically active lipid compounds involved in processes such as inflammation and blood flow regulation.[1] Beyond this classical application, its utility has expanded into broader areas of chemical synthesis and research, including carbohydrate chemistry and enzymatic reaction studies.[1]

Derivatives of this compound, particularly sorbitan esters formed by esterification with fatty acids, are widely used as non-ionic surfactants and emulsifiers in the food, cosmetic, and pharmaceutical industries due to their low toxicity and biodegradability.[2][3] This guide, however, will focus on the core molecule of this compound and its direct applications in research and development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental design and process development.

| Property | Value | Reference |

| CAS Number | 27299-12-3 | [1] |

| Molecular Formula | C₆H₁₂O₅ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | White to off-white solid | [1][4] |

| Melting Point | 112-113 °C | [1][5] |

| Boiling Point | 442.5 ± 40.0 °C at 760 mmHg | [5] |

| Density | 1.573 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in water, ethanol, and ether | [3] |

| Storage Temperature | Refrigerator (2-8 °C) | [1][6] |

These properties dictate the handling, storage, and reaction conditions for this compound. Its solid nature at room temperature and defined melting point are indicative of its purity. The presence of multiple hydroxyl groups contributes to its solubility in polar solvents, a critical factor for its use in aqueous reaction media.

Synthesis and Purification: From Precursor to Purified Compound

The primary route to this compound is through the dehydration of D-sorbitol. This intramolecular cyclization reaction is typically acid-catalyzed.

Causality in Experimental Choices:

-

Choice of Catalyst: Strong mineral acids or solid acid catalysts are employed to protonate a hydroxyl group on the sorbitol backbone, facilitating the intramolecular nucleophilic attack by another hydroxyl group to form the furanose ring. The choice of catalyst can influence the selectivity towards the 1,4-anhydro isomer versus other possible anhydro-sorbitols (e.g., 1,5-anhydro or 3,6-anhydro isomers).

-

Reaction Temperature: High temperatures are necessary to drive the dehydration reaction. However, excessive heat can lead to charring and the formation of undesired byproducts. Therefore, precise temperature control is crucial for optimizing the yield and purity of the desired product.

-

Purification Strategy: The crude reaction mixture often contains unreacted sorbitol and other anhydro-sorbitol isomers. Recrystallization from a suitable solvent system is a common and effective method for isolating the this compound due to differences in solubility and crystal lattice energies. For higher purity requirements, column chromatography may be employed.

Analytical Characterization: Ensuring Identity and Purity

The identity and purity of this compound are critical for its use in research and drug development. A combination of analytical techniques is typically employed for comprehensive characterization.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the unambiguous identification of the 1,4-anhydro furanose ring structure and the stereochemistry of the hydroxyl groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the broad O-H stretch of the hydroxyl groups and the C-O stretches associated with the ether linkage in the furanose ring.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify volatile derivatives of this compound.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and for quantifying it in various matrices.[7] Due to the lack of a strong chromophore, derivatization is often necessary for UV detection, or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection can be used.[8]

-

Gas Chromatography (GC): GC can be used for the analysis of this compound, typically after derivatization to increase its volatility. This method is particularly useful for separating it from other sugar alcohols.[8]

Applications in Drug Development and Research

The unique structural and chemical properties of this compound make it a valuable tool in several areas of drug development and scientific research.

Intermediate in Pharmaceutical Synthesis

The most well-established application of this compound is as an intermediate in the synthesis of prostaglandins and their analogues.[1][9][10] The chiral centers and functional groups present in the molecule provide a stereochemically defined starting point for the construction of these complex bioactive molecules.

Building Block for Novel Chemical Entities

Beyond prostaglandins, the furanose core of this compound serves as a versatile scaffold for the synthesis of a wide range of organic compounds.[1] Its hydroxyl groups can be selectively protected and functionalized to introduce diverse pharmacophores, making it an attractive starting material in medicinal chemistry for the development of new drug candidates. Researchers have explored its use in creating derivatives with potential applications in various therapeutic areas.[11]

Research Tool in Carbohydrate Chemistry

This compound is a valuable model compound for studying the chemistry and reactivity of carbohydrates.[1] Its fixed furanose ring structure allows for the investigation of specific reaction mechanisms without the complexities of anomeric equilibria present in reducing sugars. It is also used in the study of enzymatic reactions involving carbohydrate-modifying enzymes.[1]

Potential Role in Drug Delivery

While the direct use of this compound in drug delivery is less documented, its derivatives, particularly those that can be incorporated into polymers or nanoparticles, hold potential. The biocompatibility and hydrophilicity of the core molecule are desirable properties for drug delivery systems. Further research in this area could lead to the development of novel carbohydrate-based drug delivery platforms.[]

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage Conditions: It should be stored in a tightly sealed container in a refrigerator (2-8 °C) to minimize degradation.[1][6]

-

Stability: While generally stable under recommended storage conditions, it is susceptible to degradation under harsh acidic or basic conditions and at elevated temperatures. Forced degradation studies are essential to understand its stability profile and to develop stability-indicating analytical methods.[13]

Safety and Handling

According to available safety data, this compound is not classified as a hazardous substance.[14] However, as with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Molecule of Enduring and Expanding Importance

This compound, with its well-defined structure and versatile reactivity, continues to be a molecule of significant interest in the scientific community. From its foundational role in the synthesis of prostaglandins to its emerging potential as a scaffold for novel therapeutics and a tool in fundamental research, its importance is undeniable. This guide has provided a comprehensive technical overview to aid researchers, scientists, and drug development professionals in understanding and utilizing this valuable compound. As synthetic methodologies advance and our understanding of its biological potential grows, the applications of this compound are poised to expand even further.

References

- 1. Cas 27299-12-3,this compound | lookchem [lookchem.com]

- 2. CAS 27299-12-3: 1,4-Sorbitan | CymitQuimica [cymitquimica.com]

- 3. glycodepot.com [glycodepot.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. This compound CAS#: 27299-12-3 [m.chemicalbook.com]

- 6. This compound | 27299-12-3 | MA04203 | Biosynth [biosynth.com]

- 7. Simultaneous determination of glucose, 1,5-anhydro-d-glucitol and related sugar alcohols in serum by high-performance liquid chromatography with benzoic acid derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 27299-12-3 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. 1,4-Sorbitan | C6H12O5 | CID 10953859 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Stereochemistry of 1,4-Anhydro-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Anhydro-D-glucitol, also known as 1,4-sorbitan, is a rigid bicyclic molecule derived from the dehydration of D-sorbitol. Its well-defined three-dimensional structure and stereochemistry make it a valuable chiral building block in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the structural and stereochemical features of this compound, supported by spectroscopic and analytical data. We will delve into the intricacies of its bicyclic ring system, the absolute configuration of its chiral centers, and its preferred conformation, offering insights for its application in the design of novel therapeutics and advanced materials.

Introduction: The Significance of this compound

This compound is a sugar alcohol derivative that has garnered significant interest in various scientific disciplines.[1][2] Its unique, conformationally constrained structure provides a rigid scaffold that is particularly advantageous in drug design, where precise positioning of functional groups is paramount for effective interaction with biological targets. Furthermore, its origin from renewable biomass sources makes it an attractive, sustainable building block for the synthesis of complex molecules.[2] This guide will serve as a technical resource for professionals seeking a deep understanding of the molecule's structural nuances, which are critical for its effective utilization in research and development.

Molecular Structure and Chemical Identity

The fundamental chemical identity of this compound is established by its molecular formula, C₆H₁₂O₅, and a molecular weight of 164.16 g/mol .[3] It is systematically named (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol according to IUPAC nomenclature, which precisely defines the absolute stereochemistry at each of its four chiral centers.[3]

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 27299-12-3 | [4] |

| Molecular Formula | C₆H₁₂O₅ | [3] |

| Molecular Weight | 164.16 g/mol | [3] |

| IUPAC Name | (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | [3] |

| Synonyms | 1,4-Sorbitan, 1,4-Anhydro-D-sorbitol | [4] |

| Melting Point | 112-113 °C | [5] |

Elucidation of the Bicyclic Structure and Stereochemistry

The structure of this compound is characterized by a fused bicyclic system, consisting of a tetrahydrofuran ring (the "oxolane" in the IUPAC name) and a pendant dihydroxyethyl group. The formation of the anhydro bridge between the C1 and C4 positions of the parent D-glucitol molecule imparts significant conformational rigidity.

The Fused Ring System: A Foundation of Rigidity

The internal five-membered tetrahydrofuran ring is not planar and adopts an envelope or twist conformation to minimize torsional strain. This inherent rigidity is a key feature that distinguishes this compound from its linear precursor, D-glucitol, and influences the spatial orientation of its substituent hydroxyl groups.

Absolute Stereochemistry: A Chiral Scaffold

The stereochemistry of this compound is inherited from its parent molecule, D-glucose, and is defined at four stereocenters: C2, C3, C4, and C5 (using the numbering of the parent glucitol chain). The IUPAC name, (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol, precisely describes the spatial arrangement of the substituents at these chiral centers.

To visualize this, let's break down the stereochemical descriptors:

-

(2R, 3R, 4S) : These descriptors define the stereochemistry of the tetrahydrofuran ring.

-

(1R) : This descriptor specifies the stereochemistry of the chiral carbon in the dihydroxyethyl side chain.

This specific arrangement of chiral centers results in a well-defined three-dimensional structure that can be exploited for stereospecific syntheses.

Figure 1. 2D representation of this compound with atom numbering.

Conformational Analysis: A Molecule's Preferred Shape

While the bicyclic structure of this compound is rigid, it is not entirely static. The tetrahydrofuran ring can adopt different puckered conformations to minimize steric and electronic repulsions. The most stable conformation is dictated by the interplay of various factors, including torsional strain and intramolecular hydrogen bonding.

Experimental Characterization: The Evidence Behind the Structure

The elucidation of the precise structure and stereochemistry of this compound relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each of its non-equivalent protons. The chemical shifts of these protons are influenced by the electronegativity of the neighboring oxygen atoms and their spatial orientation. Of particular importance are the coupling constants (J-values) between adjacent protons, which are dictated by the dihedral angle between them, as described by the Karplus equation.[7] Analysis of these coupling constants can provide valuable insights into the conformation of the tetrahydrofuran ring.[8][9][10]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.[11][12] The chemical shifts of the carbon atoms in this compound are characteristic of a polyhydroxylated aliphatic compound.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for the unambiguous assignment of all proton and carbon signals and for determining the through-space proximity of protons.[13][14] NOESY, in particular, is instrumental in confirming the stereochemical relationships between protons and providing evidence for the molecule's conformation in solution.[13][14]

Table 2: Representative ¹H and ¹³C NMR Spectral Data (Predicted/Reported)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~3.5-3.8 | ~70-75 |

| 2 | ~3.8-4.1 | ~75-80 |

| 3 | ~3.9-4.2 | ~78-83 |

| 4 | ~4.0-4.3 | ~80-85 |

| 5 | ~3.6-3.9 | ~68-73 |

| 6 | ~3.4-3.7 | ~62-67 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. This table provides an approximate range based on typical values for similar structures.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles, providing a detailed and accurate picture of the conformation of the bicyclic system and the stereochemical arrangement of all its substituents. While a crystal structure for the parent this compound is not readily found in open literature, the crystal structures of its derivatives are often reported in the context of synthetic studies. This data can be used to infer the core conformation of the parent molecule.

Synthesis and Applications: Leveraging a Rigid Scaffold

The primary route to this compound is through the acid-catalyzed dehydration of D-sorbitol. The reaction conditions can be controlled to favor the formation of the 1,4-anhydro product over other isomers. Its rigid, chiral structure makes it a valuable starting material for the synthesis of a wide range of biologically active molecules and functional materials. For instance, it has been utilized as a key intermediate in the synthesis of prostaglandins.[2][4][15]

Figure 2. Synthesis and key application areas of this compound.

Conclusion: A Versatile Chiral Building Block

This compound possesses a unique and well-defined three-dimensional structure characterized by a rigid bicyclic system and four contiguous chiral centers. This inherent structural and stereochemical complexity, readily accessible from a renewable resource, makes it a highly valuable and versatile building block in modern organic synthesis. A thorough understanding of its conformational preferences and the ability to unequivocally characterize its structure through advanced spectroscopic methods are paramount for its successful application in the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of these critical aspects, offering a solid foundation for researchers and developers working with this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1,5-anhydrohexitol building blocks for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Sorbitan | C6H12O5 | CID 10953859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. B3LYP/6-311++G** study of alpha- and beta-D-glucopyranose and 1,5-anhydro-D-glucitol: 4C1 and 1C4 chairs, (3,O)B and B(3,O) boats, and skew-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rubingroup.org [rubingroup.org]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 12. This compound(27299-12-3) 13C NMR [m.chemicalbook.com]

- 13. youtube.com [youtube.com]

- 14. longdom.org [longdom.org]

- 15. This compound | 27299-12-3 [chemicalbook.com]

1,4-Anhydro-D-glucitol (1,4-Sorbitan): A Comprehensive Technical Guide for Pharmaceutical Development

Introduction: Navigating the Isomers of Anhydro-D-glucitol

In the landscape of carbohydrate chemistry and its application in pharmaceutical sciences, 1,4-Anhydro-D-glucitol, commonly known by its synonym 1,4-Sorbitan, emerges as a pivotal chiral building block.[1][2] Derived from the renewable resource D-sorbitol, this molecule is a cornerstone in the synthesis of complex chemical entities, including crucial therapeutic agents.[1][3] This guide provides an in-depth exploration of this compound, distinguishing it from its isomers and elucidating its synthesis, chemical reactivity, and analytical characterization, with a focus on its applications in drug development.

Nomenclature and Synonyms

For clarity and precision in scientific communication, it is essential to recognize the various synonyms for this compound. Throughout this guide, these terms may be used interchangeably, all referring to the same chemical entity.

| Preferred Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1,4-Sorbitan, 1,4-Anhydro-D-sorbitol, Arlitan | 27299-12-3 | C₆H₁₂O₅ | 164.16 g/mol |

Physicochemical Properties

This compound is typically a white to off-white crystalline solid or a colorless to pale yellow liquid, a state dependent on its purity.[3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 112-113 °C | [3] |

| Boiling Point | 442.5 ± 40.0 °C (Predicted) | [3] |

| Density | 1.573 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol, and Water | [3] |

Synthesis of this compound: A Controlled Dehydration

The primary route to this compound is the acid-catalyzed intramolecular dehydration of D-sorbitol. This reaction, while seemingly straightforward, requires careful control to favor the formation of the five-membered furanoid ring of 1,4-Sorbitan over the thermodynamically more stable, doubly dehydrated product, Isosorbide (1,4:3,6-dianhydro-D-glucitol).

The mechanism involves the protonation of a primary hydroxyl group of sorbitol, followed by an intramolecular nucleophilic attack (Sₙ2) by the hydroxyl group at the C4 position, leading to the formation of the 1,4-anhydro ring and the elimination of a water molecule.

References

A Comprehensive Technical Guide to the Solubility of 1,4-Anhydro-D-glucitol for Researchers and Pharmaceutical Scientists

Introduction to 1,4-Anhydro-D-glucitol and its Pharmaceutical Relevance

This compound (CAS 27299-12-3) is a bicyclic sugar alcohol derived from the dehydration of D-sorbitol.[3] Its rigid, chiral structure makes it a valuable building block in organic synthesis.[1] In the pharmaceutical industry, understanding the solubility of this compound is critical for its use as a starting material and for the purification of its derivatives.[4] Solubility data is paramount for process optimization, formulation development, and ensuring the efficiency of synthetic routes.

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₅ | [1][5][6] |

| Molecular Weight | 164.16 g/mol | [1][5][6] |

| Melting Point | 112-113 °C | [1][5][7] |

| Appearance | White to off-white solid | [7][8] |

Theoretical Principles Governing Solubility

The solubility of a compound is a complex interplay of its own physicochemical properties and those of the solvent. The adage "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be miscible.[9] For this compound, a polyol, its solubility is primarily dictated by its ability to form hydrogen bonds with the solvent.

Factors Influencing the Solubility of this compound:

-

Polarity: With five hydroxyl groups and a tetrahydrofuran ring, this compound is a highly polar molecule. It is therefore expected to be more soluble in polar solvents that can engage in hydrogen bonding.

-

Hydrogen Bonding: The numerous hydroxyl groups can act as both hydrogen bond donors and acceptors. Solvents with hydrogen bonding capabilities, such as water and alcohols, are likely to be effective at solvating the molecule.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. This relationship, however, should be experimentally determined for each solvent system.

-

Molecular Structure: The intramolecular hydrogen bonding within the this compound molecule can influence its interaction with solvents. The specific stereochemistry of the hydroxyl groups also plays a role in the crystal lattice energy, which must be overcome for dissolution to occur.

Qualitative and Comparative Solubility Data

While precise quantitative data is scarce, several sources describe the qualitative solubility of this compound. Additionally, examining the solubility of its isomer, 1,5-Anhydro-D-glucitol, can provide valuable insights.

Table of Known and Comparative Solubility:

| Solvent | This compound Solubility | 1,5-Anhydro-D-glucitol Solubility (for comparison) |

| Water | Slightly Soluble[7][8] | Soluble in H₂O[10], ~10 mg/mL in PBS (pH 7.2)[11][12] |

| Methanol | Slightly Soluble[7][8] | Soluble in MeOH[10] |

| Ethanol | Not explicitly stated, but expected to be soluble | ~2 mg/mL[11] |

| Chloroform | Slightly Soluble[7][8] | Not specified |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[7][8] | ~25 mg/mL[11] |

| Dimethylformamide (DMF) | Not specified | ~30 mg/mL[11] |

This comparative data suggests that while both isomers are polar, subtle differences in their structure lead to significant variations in their solubility profiles.

Experimental Protocol for Solubility Determination: The Isothermal Saturation Method

The most reliable method for determining the thermodynamic solubility of a compound is the isothermal saturation method, often referred to as the shake-flask method. This protocol involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature.

Workflow for Isothermal Solubility Determination:

Caption: Isothermal Saturation Method Workflow

Detailed Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent.

-

The use of multiple vials allows for the assessment of equilibration time and reproducibility.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant has reached a plateau.

-

-

Phase Separation:

-

After equilibration, carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Filtration: Using a syringe filter with a material compatible with the solvent (e.g., PTFE).

-

Centrifugation: Centrifuging the vials at high speed and carefully withdrawing the supernatant.

-

-

-

Quantification:

-

Accurately dilute a known volume of the supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method. Given that this compound lacks a strong UV chromophore, High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI) is a suitable analytical technique.

-

HPLC-RI Method Outline:

-

Column: A column suitable for sugar analysis (e.g., an amino or a ligand-exchange column).

-

Mobile Phase: A mixture of acetonitrile and water is often effective for amino columns.

-

Temperature: Maintain a constant column temperature to ensure a stable refractive index baseline.

-

Standard Curve: Prepare a standard curve of known concentrations of this compound to accurately quantify the samples.

-

-

Diagram of the Analytical Quantification Step:

Caption: Analytical Workflow for Concentration Determination

Data Interpretation and Presentation

The results of the solubility studies should be presented clearly and concisely. A tabular format is recommended for easy comparison of solubility across different solvents and temperatures.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | To be determined | To be calculated |

| Methanol | 25 | To be determined | To be calculated |

| Ethanol | 25 | To be determined | To be calculated |

| Acetone | 25 | To be determined | To be calculated |

| Ethyl Acetate | 25 | To be determined | To be calculated |

| Dichloromethane | 25 | To be determined | To be calculated |

| Toluene | 25 | To be determined | To be calculated |

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides the theoretical foundation and a detailed experimental framework for its determination. By following the principles of "like dissolves like" and employing the robust isothermal saturation method coupled with a suitable analytical technique like HPLC-RI, researchers can generate the high-quality solubility data necessary for advancing their work in pharmaceutical synthesis and formulation.

References

- 1. Cas 27299-12-3,this compound | lookchem [lookchem.com]

- 2. This compound | 27299-12-3 [chemicalbook.com]

- 3. Sorbitan - Wikipedia [en.wikipedia.org]

- 4. WO2020148404A1 - Method for preparation of 1,4-sorbitan in aqueous medium - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. 1,4-Sorbitan | C6H12O5 | CID 10953859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 27299-12-3 [m.chemicalbook.com]

- 8. 27299-12-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Solvent Miscibility Table [sigmaaldrich.com]

- 10. synthose.com [synthose.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Physicochemical Characterization of 1,4-Anhydro-D-glucitol: Melting and Boiling Point Determination

This guide provides a comprehensive technical overview of the melting and boiling points of 1,4-Anhydro-D-glucitol, a key carbohydrate derivative with significant applications in the pharmaceutical and chemical industries.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of these fundamental physical properties.

Introduction: The Significance of Phase Transitions in Drug Development

The melting and boiling points of a substance are critical physical constants that provide a wealth of information about its purity, stability, and intermolecular forces. For a molecule like this compound, which serves as a versatile building block in chemical synthesis, a precise understanding of its phase transition temperatures is paramount.[1] These parameters dictate processing conditions, purification strategies, and storage requirements, directly impacting the efficiency and reproducibility of synthetic routes and the quality of the final active pharmaceutical ingredient (API).

This compound, also known as 1,4-sorbitan, is a cyclic ether derived from D-glucitol.[1] Its structure, featuring multiple hydroxyl groups, leads to extensive hydrogen bonding, which significantly influences its physical properties.

Core Physicochemical Properties of this compound

The melting and boiling points of this compound are defining characteristics that reflect the strength of its crystal lattice and the energy required to transition it from a solid to a liquid and from a liquid to a gas, respectively.

| Property | Value | Conditions |

| Melting Point | 112-113 °C | Standard Atmospheric Pressure |

| Boiling Point | 442.547 °C | 760 mmHg |

Data sourced from multiple chemical databases and suppliers.[1][3][][5][6]

The relatively high melting point for a molecule of its molar mass (164.16 g/mol ) is a direct consequence of the extensive intermolecular hydrogen bonding network formed by its hydroxyl groups in the solid state.[7] A significant amount of thermal energy is required to overcome these forces and allow the molecules to enter the liquid phase. Similarly, the high boiling point indicates strong intermolecular attractions in the liquid state, necessitating a substantial energy input to achieve vaporization.

Experimental Determination of Melting and Boiling Points

The accurate determination of melting and boiling points is a fundamental laboratory practice. The methodologies described below represent standard, reliable procedures for obtaining these critical physicochemical data.

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and straightforward technique for determining the melting point of a solid organic compound.[8][9] The principle relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs.

-

Sample Preparation: A small amount of dry, finely powdered this compound is introduced into a glass capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm.[10][11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[11]

-

Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.[10] A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[9]

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination

Due to the high boiling point of this compound, specialized equipment is often required for its experimental determination at atmospheric pressure to avoid thermal decomposition. A common laboratory method for determining the boiling point of a liquid is to measure the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9]

-

Apparatus: A small quantity of the liquid is placed in a test tube with a boiling chip to ensure smooth boiling. An inverted capillary tube is placed inside the test tube.

-

Heating: The test tube is heated in a suitable high-temperature bath (e.g., silicone oil).[8]

-

Observation: As the liquid is heated, a steady stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the liquid is allowed to cool slowly.

-

Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. This indicates that the vapor pressure inside the capillary is equal to the external atmospheric pressure.

Trustworthiness and Self-Validation

The reliability of melting and boiling point data is contingent upon the purity of the sample and the proper calibration of the measurement apparatus.

-

Purity Indication: A sharp, well-defined melting range is a strong indicator of high purity.[9] Impurities will typically cause a depression and broadening of the melting range.[9][10]

-

Calibration: The thermometer or temperature probe used in the apparatus must be accurately calibrated against certified standards to ensure the trustworthiness of the measurements.

-

Atmospheric Pressure: The boiling point is highly dependent on the ambient pressure.[8][9] Therefore, it is crucial to record the atmospheric pressure at the time of measurement and, if necessary, apply a correction to report the boiling point at standard pressure (760 mmHg).

Conclusion

The well-defined melting point of 112-113 °C and the high boiling point of 442.547 °C for this compound are fundamental physicochemical parameters that reflect its highly polar and hydrogen-bonded structure. Accurate experimental determination of these properties, using standardized and calibrated methods, is essential for its effective use in research, development, and manufacturing. This guide provides the foundational knowledge and procedural framework for scientists and professionals working with this important carbohydrate derivative.

References

- 1. Cas 27299-12-3,this compound | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 27299-12-3 [m.chemicalbook.com]

- 7. 1,4-Sorbitan | C6H12O5 | CID 10953859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 9. alnoor.edu.iq [alnoor.edu.iq]

- 10. ursinus.edu [ursinus.edu]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Natural Occurrence of Anhydro-D-glucitols: A Focus on the Biologically Prevalent 1,5-Isomer

A Note on 1,4-Anhydro-D-glucitol

This guide addresses the natural occurrence of anhydro-D-glucitols. The initial query specified the 1,4-isomer. However, a comprehensive review of scientific literature reveals that This compound (also known as 1,4-anhydro-D-sorbitol) is primarily recognized as a synthetic compound. It serves as a useful chemical intermediate, notably in the synthesis of prostaglandins.[1][2] There is a lack of significant evidence to suggest its natural biosynthesis or presence in biological systems.

Conversely, its isomer, 1,5-Anhydro-D-glucitol (1,5-AG) , is a well-documented, naturally occurring polyol with a significant and widespread presence across the biological kingdoms, from microorganisms to humans.[3][4] It has a defined biosynthetic pathway and a crucial role in clinical diagnostics. Given the likely interest in the natural occurrence of anhydroglucitols, this guide will provide an in-depth technical overview of the scientifically established and biologically significant isomer, 1,5-Anhydro-D-glucitol.

Introduction to 1,5-Anhydro-D-glucitol (1,5-AG)

1,5-Anhydro-D-glucitol is a six-carbon monosaccharide, structurally similar to glucose but with a stable 1,5-anhydro ring that prevents it from being metabolized in the same way.[5] It is a normal component of human blood serum, and its concentration provides a unique window into short-term glycemic control.[5] This guide will explore the origins of 1,5-AG through its biosynthetic pathway, its distribution in nature, its physiological importance, and the methodologies used for its detection and quantification.

Part 1: The Anhydrofructose Pathway: Biosynthesis of 1,5-AG

The primary route for the endogenous formation of 1,5-AG is the anhydrofructose pathway, an alternative route for the degradation of α-1,4-glucans like glycogen and starch.[3] This pathway is distinct from the more common hydrolytic or phosphorolytic pathways.

The biosynthesis involves a two-step enzymatic process:

-

Formation of 1,5-Anhydro-D-fructose (1,5-AF): The pathway begins with the action of the enzyme α-1,4-glucan lyase (EC 4.2.2.13). This enzyme catalyzes the eliminative degradation of glycogen or starch, cleaving α-1,4-glucosidic bonds and releasing 1,5-anhydro-D-fructose from the non-reducing end.[3][6]

-

Reduction to 1,5-Anhydro-D-glucitol: The intermediate, 1,5-AF, is then rapidly reduced to the stable polyol 1,5-AG. This reaction is catalyzed by NADPH-dependent 1,5-anhydro-D-fructose reductase (AFR).[3] This enzyme is found in various mammalian tissues, including the liver.[6]

Part 2: Widespread Natural Occurrence of 1,5-AG

1,5-AG and its precursor, 1,5-AF, are not confined to mammals. Their presence is remarkably widespread, suggesting a conserved biological role or pathway.

| Kingdom/Group | Examples of Occurrence | Reference(s) |

| Bacteria | Found in various bacterial species. | [3] |

| Fungi | First discovered in morels; also found in other fungi. | [3] |

| Algae | Detected in red algae. | [3] |

| Plants | Identified in various plants, including Polygala tenuifolia and Medicago sativa. | [4][7] |

| Animals | Present in tissues of rats, swine, and humans. | [3][6] |

In humans and other mammals, 1,5-AG is found in blood plasma and cerebrospinal fluid, and it readily diffuses into the intracellular and intercellular water spaces of various organs.[5][7]

Part 3: Physiological Significance & Clinical Biomarker Role

While 1,5-AG is metabolically inert, its plasma concentration is a highly sensitive and specific indicator of glycemic control, particularly for short-term monitoring (reflecting glucose levels over the preceding 1-2 weeks).[8]

Mechanism as a Glycemic Marker

The clinical utility of 1,5-AG is based on its interaction with glucose at the level of the renal tubules.

-

Constant Intake and Production: Under normal physiological conditions, the body maintains a stable pool of 1,5-AG through dietary intake and endogenous production.[6]

-

Renal Reabsorption: 1,5-AG is freely filtered by the glomerulus and then almost completely reabsorbed in the renal tubules.

-

Competitive Inhibition by Glucose: When blood glucose levels rise above the renal threshold for glucosuria (typically >180 mg/dL), the high concentration of glucose in the glomerular filtrate competitively inhibits the tubular reabsorption of 1,5-AG.[5]

-

Increased Excretion and Decreased Plasma Levels: This competition leads to a significant increase in the urinary excretion of 1,5-AG, which in turn causes a rapid decrease in its plasma concentration.[5]

Therefore, low plasma levels of 1,5-AG are a direct reflection of recent hyperglycemic episodes. This makes it a more sensitive marker for postprandial hyperglycemia and glucose excursions than HbA1c, which reflects average glycemia over 2-3 months.[8]

Clinical Reference Ranges

| Condition | Typical Plasma 1,5-AG Concentration (µg/mL) |

| Healthy, Non-Diabetic | 7 - 32 |

| Non-Insulin Dependent Diabetes Mellitus | Can be reduced to ~2 |

Note: Ranges can vary slightly depending on the assay and population.[3]

Part 4: Methodologies for Detection and Quantification

Several analytical methods have been developed for the accurate measurement of 1,5-AG in biological samples, primarily plasma or serum.

Overview of Analytical Techniques

-

Gas-Liquid Chromatography (GLC): A classic and reliable method for measuring the low concentrations of 1,5-AG found in biological samples.[5]

-

Enzymatic Methods: Many modern clinical assays use an enzymatic approach for high-throughput analysis. These assays often involve enzymes that specifically react with 1,5-AG.

-

High-Performance Liquid Chromatography (HPLC): Used in research settings for the separation and quantification of 1,5-AG and its precursor, 1,5-AF.[6]

Example Protocol: Enzymatic Assay for 1,5-AG Quantification

This protocol is a generalized representation of the principles used in commercial enzymatic assays.

Principle: The assay measures 1,5-AG through a series of enzymatic reactions that result in a detectable change, such as a color change or fluorescence, which is proportional to the concentration of 1,5-AG in the sample. A key enzyme can be a 1,5-AG-specific dehydrogenase.

Step-by-Step Methodology:

-

Sample Preparation:

-

Collect a whole blood sample in an appropriate tube (e.g., EDTA or heparin).

-

Centrifuge the sample to separate plasma or serum from blood cells.

-

The resulting plasma/serum is used for the assay.

-

-

Reagent Preparation:

-

Prepare a reaction buffer at the optimal pH for the enzymes used.

-

Prepare a solution containing the specific enzyme (e.g., 1,5-AG dehydrogenase), a cofactor (like NAD+), and a colorimetric or fluorometric substrate.

-

-

Reaction Initiation:

-

Add a precise volume of the plasma/serum sample to the reaction mixture.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

-

-

Detection:

-

The enzyme oxidizes 1,5-AG, leading to the reduction of the cofactor (e.g., NAD+ to NADH).

-

The produced NADH can then be used in a subsequent reaction to generate a colored or fluorescent product.

-

Measure the absorbance or fluorescence using a spectrophotometer or fluorometer at the appropriate wavelength.

-

-

Quantification:

-

A standard curve is generated using known concentrations of 1,5-AG.

-

The concentration of 1,5-AG in the unknown sample is determined by comparing its signal to the standard curve.

-

Conclusion and Future Perspectives

While this compound remains a molecule of interest primarily in synthetic chemistry, its isomer, 1,5-Anhydro-D-glucitol, is a fascinating and clinically important natural product. Its unique biosynthetic origin via the anhydrofructose pathway and its widespread distribution in nature underscore its biological significance. The inverse relationship between plasma 1,5-AG levels and hyperglycemia has established it as an invaluable tool for the management of diabetes, offering insights into glycemic variability that are not captured by traditional markers like HbA1c. Future research may further elucidate other potential physiological roles of 1,5-AG and its precursor, 1,5-AF, beyond glycemic control, potentially in areas of cellular signaling or metabolism.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 27299-12-3 [chemicalbook.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,5-Anhydro-D-glucitol--a novel type of sugar in the human organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

The Enigmatic Molecule: A Technical Guide to the Biological Significance of 1,4-Anhydro-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Anhydro-D-glucitol, a structural isomer of the well-studied 1,5-anhydro-D-glucitol, presents a fascinating case in carbohydrate chemistry and its intersection with biology. While its direct biological activities and metabolic pathways remain largely uncharted territory, its significance emerges not from its intrinsic physiological roles, but as a versatile chiral building block in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its pivotal role as a precursor in the development of pharmaceuticals, particularly prostaglandins. We will delve into the causality behind its use in chemical synthesis and provide a comparative perspective with its biologically prominent 1,5-isomer to highlight the current state of knowledge and potential future research directions.

Introduction: A Tale of Two Isomers

The world of monosaccharide analogs is rich with compounds that play crucial roles in biological systems. Among these, anhydro sugars, which feature an intramolecular ether linkage, exhibit unique chemical and physical properties. While 1,5-anhydro-D-glucitol has garnered significant attention as a clinical marker for glycemic control, its isomer, this compound (also known as 1,4-anhydrosorbitol), remains comparatively enigmatic in the biological landscape.[1][2][3]

This guide will illuminate the known significance of this compound, steering away from direct biological functions, which are not well-documented, and focusing on its established role as a key intermediate in chemical synthesis. For drug development professionals and researchers in organic chemistry, understanding the utility of this molecule is paramount for the creation of novel therapeutics.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental to appreciating its utility in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₅ | [4][5] |

| Molecular Weight | 164.16 g/mol | [4][5] |

| CAS Number | 27299-12-3 | [4][5] |

| Melting Point | 112-113 °C | [4][5] |

| Boiling Point | 442.5±40.0 °C (Predicted) | [5] |

| Density | 1.573±0.06 g/cm³ (Predicted) | [5] |

| Appearance | White solid | [4] |

These properties, particularly its stable, rigid furanose ring structure, make it a reliable and predictable starting material in multi-step synthetic pathways.

Synthesis of this compound

The primary route to this compound is through the dehydration of D-sorbitol (D-glucitol). This intramolecular cyclization is a critical step that dictates the yield and purity of the final product.

Conceptual Workflow for the Dehydration of D-Sorbitol

Figure 1: Conceptual workflow for the synthesis of this compound from D-Sorbitol.

Experimental Protocol: Acid-Catalyzed Dehydration of D-Sorbitol (Illustrative)

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory safety standards and desired scale.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-sorbitol in a suitable solvent (e.g., water or a high-boiling point organic solvent).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid resin). The choice of catalyst is crucial for controlling selectivity towards the 1,4-anhydro product over other isomers like isosorbide (1,4:3,6-dianhydro-D-glucitol).

-

Heating: Heat the reaction mixture to a temperature sufficient to promote intramolecular dehydration (typically above 100°C). The reaction temperature and time are critical parameters to monitor to maximize the yield of the desired product and minimize side reactions.

-

Neutralization and Workup: After the reaction is complete (as monitored by a suitable technique like TLC or HPLC), cool the mixture and neutralize the acid catalyst.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

The causality behind this experimental choice lies in the need to favor the formation of the five-membered furanoid ring of this compound over the more thermodynamically stable bicyclic isosorbide. This is often achieved by carefully controlling reaction conditions such as temperature, pressure, and catalyst type.

Biological Significance: A Story of Potential, Not Presence

Current scientific literature does not provide significant evidence for a direct biological role of this compound in metabolic pathways or as a signaling molecule. Its significance, therefore, is primarily in its application as a synthetic intermediate.

A Key Intermediate in Prostaglandin Synthesis

The most prominent and well-documented role of this compound is as a starting material in the synthesis of prostaglandins.[4][5] Prostaglandins are a group of lipid compounds with diverse hormone-like effects in animals, including the regulation of inflammation, blood flow, and the formation of blood clots.

The rigid furanoid ring of this compound serves as a scaffold to establish the correct stereochemistry of the cyclopentane ring core of many prostaglandins. The hydroxyl groups on the anhydroglucitol molecule provide convenient handles for further chemical modifications and the introduction of the two characteristic side chains of the prostaglandin structure.

Logical Relationship in Prostaglandin Synthesis

Figure 2: The role of this compound as a chiral precursor in prostaglandin synthesis.

A Versatile Building Block in Chemical Synthesis

Beyond prostaglandins, the unique structure of this compound makes it a valuable building block for a variety of other complex organic molecules. Its potential applications extend to the development of new pharmaceuticals and agrochemicals.[4] Researchers in carbohydrate chemistry also utilize it to study enzymatic reactions and develop new synthetic methodologies.[4]

Comparative Analysis: this compound vs. 1,5-Anhydro-D-glucitol

To fully appreciate the current state of knowledge regarding this compound, a comparison with its well-studied 1,5-isomer is instructive.

| Feature | This compound | 1,5-Anhydro-D-glucitol |

| Ring Structure | Furanoid (5-membered ring) | Pyranoid (6-membered ring) |

| Primary Source | Synthetic (from D-sorbitol) | Naturally occurring and from diet |

| Known Biological Role | Primarily as a synthetic intermediate | Marker of short-term glycemic control, involved in glycogen metabolism |

| Metabolic Pathway | Not well-defined in vivo | Metabolite of 1,5-anhydro-D-fructose, which is derived from glycogen.[1] |

| Clinical Relevance | Indirect (as a precursor to drugs) | Direct (diagnostic marker for diabetes)[6] |

This comparison underscores the divergent paths of research for these two isomers. While the biological importance of 1,5-anhydro-D-glucitol is well-established, the story of this compound is one of synthetic utility.

Future Directions and Conclusion

The biological significance of this compound is, at present, a story of unrealized potential in the biological realm and proven value in the synthetic one. For researchers and drug development professionals, its importance as a chiral building block is clear and well-established.

Future research could explore potential, yet undiscovered, biological roles. For instance, investigating whether it can be a substrate for any enzymes, or if it or its derivatives possess any inhibitory activity against glycosidases or other enzymes involved in carbohydrate metabolism, could be fruitful avenues of investigation. However, based on the current body of scientific literature, the primary and in-depth significance of this compound lies in its enabling role in the chemical synthesis of biologically active molecules that are vital to human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Distribution of 1,5-anhydro-D-glucitol in normal, diabetic, and perfused rat bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cas 27299-12-3,this compound | lookchem [lookchem.com]

- 5. This compound | 27299-12-3 [chemicalbook.com]

- 6. 1,5-Anhydro-D-glucitol evaluates daily glycemic excursions in well-controlled NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bridged World of 1,4-Anhydro Sugars: A Technical Guide to Their History, Synthesis, and Application

Foreword